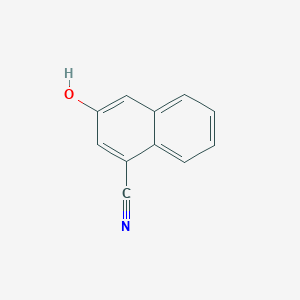

3-Hydroxynaphthalene-1-carbonitrile

CAS No.: 91059-46-0

Cat. No.: VC3954931

Molecular Formula: C11H7NO

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91059-46-0 |

|---|---|

| Molecular Formula | C11H7NO |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 3-hydroxynaphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H |

| Standard InChI Key | HKOGGJDYHCNTIY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2C#N)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C#N)O |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure consists of a naphthalene backbone substituted with a hydroxyl (-OH) group at position 3 and a nitrile (-C≡N) group at position 1. The SMILES notation is c1ccc2c(c1)cc(cc2C#N)O, and the InChIKey is HKOGGJDYHCNTIY-UHFFFAOYSA-N . The nitrile group’s electron-withdrawing nature and the hydroxyl group’s acidity influence its reactivity, particularly in electrophilic substitution reactions.

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.18 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

| pKa (predicted) | ~10 (phenolic -OH) |

The hydroxyl group’s pKa is estimated based on analogous phenolic compounds, though the nitrile’s electron-withdrawing effect may slightly lower this value .

Synthesis and Reactivity

Synthetic Routes

3-Hydroxynaphthalene-1-carbonitrile is typically synthesized via functionalization of naphthalene derivatives. One potential route involves:

-

Nitration/Hydroxylation: Direct nitration of naphthalene followed by hydroxylation, though regioselectivity challenges exist.

-

Cyclization Reactions: As seen in related compounds, 2-alkoxynaphthalene-1-carbonitriles can undergo cyclization to form fused furan derivatives . For example, treatment of 2-hydroxynaphthalene-1-carbonitrile with alkylating agents (e.g., ethyl bromoacetate) yields intermediates that cyclize under basic conditions .

Key Reactions

-

Alkylation: The hydroxyl group can be alkylated to form ethers, enhancing solubility for further applications .

-

Cyclization: Under basic conditions, intramolecular cyclization forms naphthofuran derivatives, useful in materials science .

-

Hydrolysis: The nitrile group may hydrolyze to a carboxylic acid under acidic or basic conditions, though this is less common due to steric hindrance .

Applications in Materials and Pharmaceuticals

Materials Science

Naphthalene derivatives are pivotal in optoelectronics. While 3-hydroxynaphthalene-1-carbonitrile itself is not directly cited in OLED applications, analogous diarylnaphthalenes exhibit:

-

Luminescent Properties: Used in blue and green OLEDs due to π-π stacking interactions .

-

Nonlinear Optics (NLO): Polarizable structures enhance second-harmonic generation (SHG) efficiency .

Pharmaceutical Intermediates

The compound serves as a precursor for bioactive molecules:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume